molecular formula C16H19BrN2O B14681763 Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone CAS No. 35965-92-5

Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone

Cat. No.: B14681763
CAS No.: 35965-92-5
M. Wt: 335.24 g/mol
InChI Key: RWFPTRARHIBOTO-UHFFFAOYSA-N
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Description

Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a bromophenyl and two propenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with propenyl-substituted urea derivatives in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of phenyl-substituted pyrimidinone.

    Substitution: Formation of iodophenyl or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. Additionally, it is being explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. In cancer therapy, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-1-(4-chlorophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
  • Tetrahydro-1-(4-fluorophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
  • Tetrahydro-1-(4-methylphenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone

Uniqueness

Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom can enhance the biological activity of the compound, making it more effective as an antimicrobial or anticancer agent compared to its chloro, fluoro, or methyl analogs.

Properties

CAS No.

35965-92-5

Molecular Formula

C16H19BrN2O

Molecular Weight

335.24 g/mol

IUPAC Name

1-(4-bromophenyl)-5,5-bis(prop-2-enyl)-1,3-diazinan-2-one

InChI

InChI=1S/C16H19BrN2O/c1-3-9-16(10-4-2)11-18-15(20)19(12-16)14-7-5-13(17)6-8-14/h3-8H,1-2,9-12H2,(H,18,20)

InChI Key

RWFPTRARHIBOTO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CNC(=O)N(C1)C2=CC=C(C=C2)Br)CC=C

Origin of Product

United States

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